2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid;1-phenylpiperazine
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Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid;1-phenylpiperazine: is a complex chemical compound that combines the properties of a highly fluorinated carboxylic acid and a piperazine derivative. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid typically involves the fluorination of octanoic acid derivatives. This process can be achieved through electrochemical fluorination or direct fluorination using elemental fluorine under controlled conditions. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
1-phenylpiperazine can be synthesized through the reaction of phenylamine with piperazine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid involves large-scale fluorination processes, often utilizing continuous flow reactors to ensure consistent product quality. The production of 1-phenylpiperazine on an industrial scale involves batch or continuous processes, with careful control of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
1-phenylpiperazine: primarily undergoes:
N-alkylation: Introduction of alkyl groups to the nitrogen atoms.
Acylation: Formation of amides through reaction with acyl chlorides.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Organometallic reagents, halogenating agents.
Major Products
Oxidation: Perfluorooctanoic acid derivatives.
Reduction: Perfluorooctanol.
Substitution: Various fluorinated derivatives depending on the substituent introduced.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid: and 1-phenylpiperazine have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their interactions with biological membranes and proteins.
Medicine: Investigated for potential therapeutic applications, including as drug delivery agents.
Industry: Utilized in the production of specialty chemicals, coatings, and surfactants.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid involves its interaction with lipid membranes, altering their properties and affecting cellular processes. The fluorinated nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and function.
1-phenylpiperazine: exerts its effects through binding to various receptors in the central nervous system, modulating neurotransmitter release and receptor activity. It is known to interact with serotonin and dopamine receptors, influencing mood and behavior.
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanoic acid (PFOA): Shares similar fluorinated structure but lacks the piperazine moiety.
Perfluorooctanesulfonic acid (PFOS): Another highly fluorinated compound with distinct sulfonic acid functionality.
1-benzylpiperazine (BZP): Similar to 1-phenylpiperazine but with a benzyl group instead of a phenyl group.
Uniqueness
The combination of a highly fluorinated carboxylic acid with a piperazine derivative in 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid;1-phenylpiperazine imparts unique properties, such as enhanced stability, lipophilicity, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1514-68-7 |
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Molecular Formula |
C18H15F15N2O2 |
Molecular Weight |
576.3 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid;1-phenylpiperazine |
InChI |
InChI=1S/C10H14N2.C8HF15O2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1-5,11H,6-9H2;(H,24,25) |
InChI Key |
JQORGNICKOGSFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2.C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
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